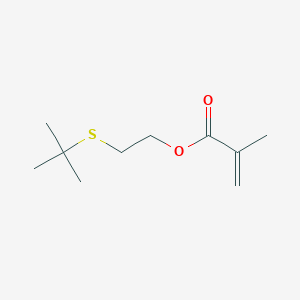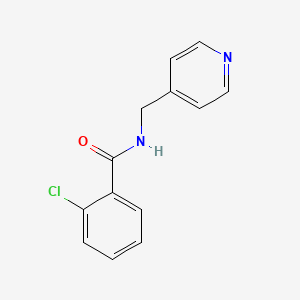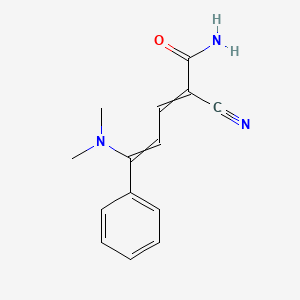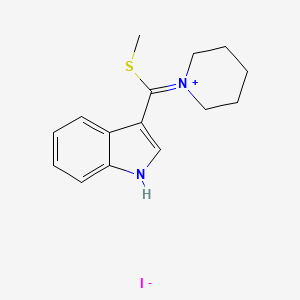
1-(3-Indolyl(methylthio)methylene)piperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Indolyl(methylthio)methylene)piperidinium iodide is a chemical compound with the molecular formula C15H19N2SI. It is known for its unique structure, which includes an indole moiety linked to a piperidinium ring via a methylthio group.
Métodos De Preparación
The synthesis of 1-(3-Indolyl(methylthio)methylene)piperidinium iodide typically involves the reaction of indole derivatives with piperidinium salts under specific conditions. One common method includes the use of methylthio reagents to introduce the methylthio group into the indole structure, followed by the formation of the piperidinium iodide salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Indolyl(methylthio)methylene)piperidinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
1-(3-Indolyl(methylthio)methylene)piperidinium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-(3-Indolyl(methylthio)methylene)piperidinium iodide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the methylthio group can modulate the compound’s reactivity and binding affinity. These interactions can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
1-(3-Indolyl(methylthio)methylene)piperidinium iodide can be compared with other indole derivatives and piperidinium salts:
1-(1H-Indol-3-ylmethyl)-1-methyl-piperidinium iodide: Similar structure but lacks the methylthio group.
1-(3-Indolyl(methylthio)methylene)pyridinium iodide: Similar structure but with a pyridinium ring instead of a piperidinium ring.
1-(3-Indolyl(methylthio)methylene)ammonium iodide: Similar structure but with an ammonium group instead of a piperidinium ring .
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
54921-49-2 |
|---|---|
Fórmula molecular |
C15H19IN2S |
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
3-[methylsulfanyl(piperidin-1-ium-1-ylidene)methyl]-1H-indole;iodide |
InChI |
InChI=1S/C15H18N2S.HI/c1-18-15(17-9-5-2-6-10-17)13-11-16-14-8-4-3-7-12(13)14;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H |
Clave InChI |
OMFIBMTXPDPQIC-UHFFFAOYSA-N |
SMILES canónico |
CSC(=[N+]1CCCCC1)C2=CNC3=CC=CC=C32.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



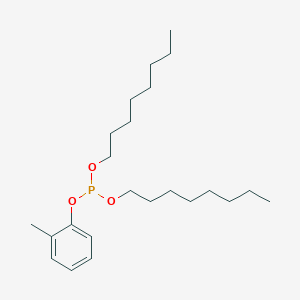

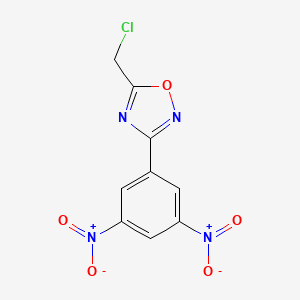
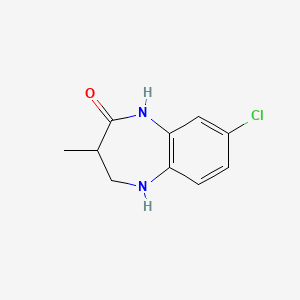
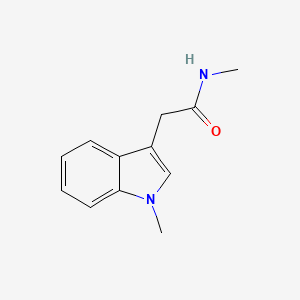
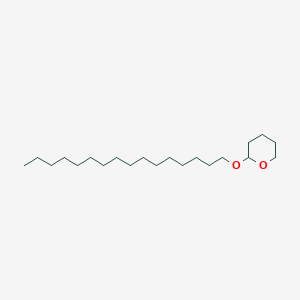
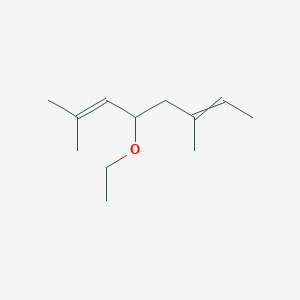
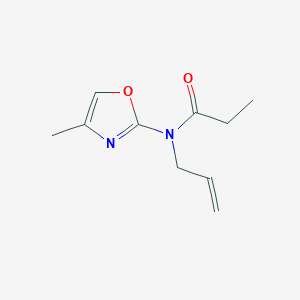
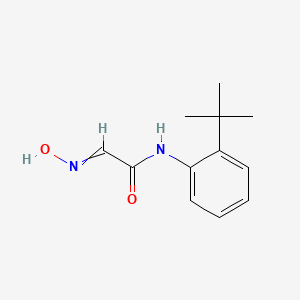
![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
